molecular formula C8H7F2NO4 B3046443 2-(Difluoromethoxy)-3-nitroanisole CAS No. 1245773-02-7

2-(Difluoromethoxy)-3-nitroanisole

Cat. No.: B3046443
CAS No.: 1245773-02-7
M. Wt: 219.14
InChI Key: SYGYZNHTUKHJPI-UHFFFAOYSA-N
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Description

2-(Difluoromethoxy)-3-nitroanisole is a nitroaromatic compound characterized by a benzene ring substituted with a difluoromethoxy group (–OCF₂H) at the ortho position, a nitro (–NO₂) group at the meta position, and a methoxy (–OCH₃) group at the para position. This compound serves as a critical intermediate in pharmaceutical synthesis, particularly in the development of proton pump inhibitors (PPIs) and related benzimidazole derivatives. The nitro group’s electron-withdrawing nature and the steric effects of the difluoromethoxy substituent significantly influence its reactivity and stability during downstream transformations, such as reductions to diamines or oxidations to sulfones .

Properties

IUPAC Name

2-(difluoromethoxy)-1-methoxy-3-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F2NO4/c1-14-6-4-2-3-5(11(12)13)7(6)15-8(9)10/h2-4,8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYGYZNHTUKHJPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F2NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601258369
Record name 2-(Difluoromethoxy)-1-methoxy-3-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601258369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1245773-02-7
Record name 2-(Difluoromethoxy)-1-methoxy-3-nitrobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1245773-02-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Difluoromethoxy)-1-methoxy-3-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601258369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

5-(Difluoromethoxy)-2-mercapto-1H-benzimidazole

This compound, a precursor to pantoprazole (a PPI), shares the difluoromethoxy substituent but differs in the core structure (benzimidazole vs. benzene) and functional groups (mercapto vs. nitro/methoxy). The presence of the thiol (–SH) group in 5-(difluoromethoxy)-2-mercapto-1H-benzimidazole allows for nucleophilic substitution reactions, as seen in its condensation with 2-(chloromethyl)-3,4-dimethoxypyridine to form pantoprazole intermediates. In contrast, the nitro group in 2-(difluoromethoxy)-3-nitroanisole is more reactive toward reduction, as demonstrated in , where nitro compounds are reduced to diamines using SnCl₂·2H₂O under reflux .

4-(Substituted)-5-fluorobenzene-1,2-diamine

The reduction of 2-(difluoromethoxy)-3-nitroanisole would likely follow a similar pathway, producing an unstable diamine intermediate that requires immediate use in subsequent steps, as noted in .

Reactivity and Stability Comparisons

Reduction Behavior

  • 2-(Difluoromethoxy)-3-nitroanisole: Expected to undergo nitro-to-amine reduction under SnCl₂·2H₂O/ethanol reflux (75°C, 5–7 hours), analogous to the process in . The difluoromethoxy group may slow reduction kinetics due to its electron-withdrawing effect .
  • Nitroanisoles without fluorine : Nitroanisoles with methoxy or methyl groups typically require milder reduction conditions (e.g., catalytic hydrogenation at lower temperatures).

Oxidation and Byproduct Formation

  • Pantoprazole intermediates : highlights that oxidation of sulfides to sulfoxides/sulfones is a critical step in PPI synthesis. For 2-(difluoromethoxy)-3-nitroanisole, oxidation of the methoxy or nitro groups is unlikely under standard conditions, but side reactions (e.g., nitro group displacement) could occur under harsh oxidative conditions .

Data Tables for Comparative Analysis

Table 1: Physical and Chemical Properties

Compound Key Substituents Reduction Conditions Oxidation Byproducts Stability Notes
2-(Difluoromethoxy)-3-nitroanisole –OCF₂H, –NO₂, –OCH₃ SnCl₂·2H₂O, ethanol, 75°C, 5–7h Not reported (likely stable) Unstable post-reduction
5-(Difluoromethoxy)-2-mercapto-1H-benzimidazole –OCF₂H, –SH N/A (undergoes condensation) Sulfone (via overoxidation) Labile sulfoxide intermediate

Research Findings and Implications

  • Reduction Efficiency: The nitro group in 2-(difluoromethoxy)-3-nitroanisole is more resistant to reduction compared to non-fluorinated nitroaromatics, necessitating prolonged reflux with SnCl₂ .
  • Byproduct Mitigation : In pantoprazole synthesis (), overoxidation to sulfones is a major concern; similarly, reductions of 2-(difluoromethoxy)-3-nitroanisole may require precise stoichiometry to avoid diamine degradation .

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